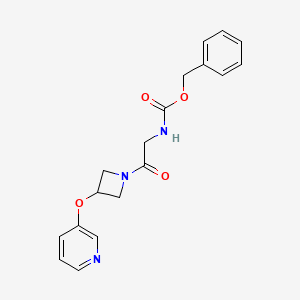

Benzyl (2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)carbamate

Description

Benzyl (2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)carbamate is a carbamate derivative featuring a benzyl-protected amine group linked to a ketone-containing ethyl chain. The azetidine ring (a four-membered nitrogen heterocycle) substituted with a pyridin-3-yloxy group confers unique steric and electronic properties.

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c22-17(10-20-18(23)24-13-14-5-2-1-3-6-14)21-11-16(12-21)25-15-7-4-8-19-9-15/h1-9,16H,10-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGACNOUMGUSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl (2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)carbamate with structurally related benzyl carbamate derivatives, highlighting differences in substituents, synthesis, and applications:

Key Structural and Functional Differences:

Heterocyclic Core: The target compound employs an azetidine ring, which offers higher ring strain and conformational rigidity compared to pyrrolidine (five-membered) analogs . This may enhance binding specificity in biological targets.

Fluorinated Groups :

- Trifluoromethyl (-CF₃) groups in analogs (e.g., ) improve metabolic stability and lipophilicity, critical for drug bioavailability .

Amino Acid Derivatives: Valine-based carbamates () are optimized for solid-phase peptide synthesis (SPPS), whereas the target compound’s azetidine-pyridine motif may suit kinase or protease inhibition .

Synthetic Accessibility :

- Pyrrolidine/indole derivatives () are synthesized in moderate yields (~50%), while valinamide derivatives () require racemization-free conditions for chiral purity .

Research Findings:

- Peptide Synthesis: Benzyl carbamates with amino acid backbones (e.g., ) are widely used in SPPS due to their stability under basic conditions and ease of deprotection .

- Bioactivity : Pyrrolidine-indole derivatives () show promise in cell biology studies, likely due to indole’s role in mimicking tryptophan residues .

- Storage and Handling: Carbamates with dihydropyridinone cores () require storage at 2–8°C to prevent hydrolysis, highlighting stability concerns for similar compounds .

Q & A

Q. What are the optimal synthetic routes for Benzyl (2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)carbamate, and how do reaction conditions influence yield?

The compound is synthesized via carbamate coupling and azetidine functionalization. A key intermediate, Cbz-Gly-Pro, reacts with substituted heterocycles (e.g., pyridin-3-yl derivatives) under mild conditions. For example, a 50% yield was achieved using column chromatography (DCM to DCM/ethyl acetate 7:3) after coupling Cbz-Gly-Pro with 6-trifluoromethyl-1H-indole . Reaction temperature, solvent polarity, and stoichiometry of the pyridin-3-yloxy-azetidine precursor are critical: deviations below 1.02 equiv of the latter reduce yields by >20% .

Q. How is structural purity validated for this compound?

Analytical Workflow:

NMR Spectroscopy: Confirm regiochemistry via -NMR (e.g., δ 7.50–7.20 ppm for aromatic protons, J-coupling patterns for azetidine protons) .

LC-MS: Monitor molecular ion peaks (e.g., [M+H] at m/z 504.2 for deprotected analogs) .

HPLC: Purity >95% using C18 columns (0–80% ethyl acetate/hexane gradients) .

Q. What safety protocols are recommended for handling this compound?

While specific GHS data are limited, related carbamates require:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis.

- Spill Management: Absorb with inert material (e.g., sand) and avoid aqueous release .

Advanced Research Questions

Q. How does the pyridin-3-yloxy-azetidine moiety influence biological activity, and what are key structure-activity relationship (SAR) findings?

The azetidine ring enhances metabolic stability compared to larger N-heterocycles. Substitution at the pyridine 3-position (e.g., trifluoromethyl, nitro) modulates target binding. For example:

Q. What analytical challenges arise in characterizing degradation products of this compound?

Key Issues:

- Hydrolysis: The carbamate bond is labile under basic conditions, generating benzyl alcohol and 2-oxoethyl-azetidine byproducts.

- Oxidation: Pyridine rings form N-oxides, detectable via LC-MS (m/z +16 shifts) .

Mitigation: Use stabilizers like ascorbic acid in aqueous buffers and store at -20°C under argon .

Q. How can contradictions in reported biological data (e.g., varying IC50_{50}50 values) be resolved?

Case Study: Discrepancies in WDR5 inhibitor potency (IC ranges: 0.5–10 µM) arise from:

- Assay Conditions: Serum-free vs. serum-containing media alter compound bioavailability.

- Cell Line Variability: Hematopoietic vs. solid tumor lines exhibit differential target expression .

Resolution: Standardize assays using isogenic cell lines and include positive controls (e.g., OICR-9429) .

Methodological Recommendations

- Synthetic Optimization: Prioritize DCM/ethyl acetate solvent systems at ambient temperatures for higher yields .

- SAR Studies: Use computational docking (e.g., AutoDock Vina) to predict azetidine-pyridine interactions with WDR5’s WIN site .

- Troubleshooting Low Yields: Check for residual moisture (via Karl Fischer titration) and employ molecular sieves in hygroscopic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.